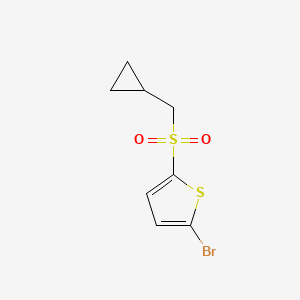

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

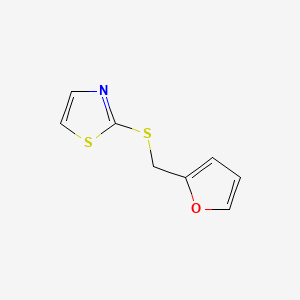

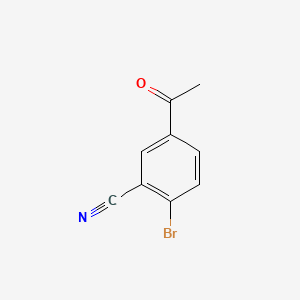

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is a chemical compound with the molecular formula C8H9BrO2S2 . It has an average mass of 281.19 Da and a monoisotopic mass of 265.907074 Da . This compound is primarily used for research and development .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are a bromine atom, a cyclopropylmethylsulfonyl group, and two oxygen atoms .Applications De Recherche Scientifique

Palladium-Catalyzed Arylation of Thiophenes

Palladium-catalyzed direct arylation at the C5 of thiophenes bearing SO2R substituents at C3 has been demonstrated, showcasing the utility of thiophene derivatives in coupling reactions to produce 5-arylated thiophene-3-sulfonic amides or esters. This methodology provides a versatile approach for the regiospecific functionalization of thiophenes, potentially useful for synthesizing complex thiophene-based molecules for materials science and pharmaceutical applications (Bheeter, Bera, & Doucet, 2013).

CuI/TMEDA-catalyzed Annulation for Benzo[b]thiophenes Synthesis

A copper-catalyzed thiolation annulation reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes and sodium sulfide. This process exemplifies the utility of bromo-substituted thiophenes in constructing heterocyclic compounds, which are crucial in drug discovery and materials chemistry (Sun et al., 2011).

Development of Acyl Sulfonamide Anti-Proliferative Agents

The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, a compound with anti-proliferative properties, highlights the pharmaceutical applications of bromo-substituted thiophenes. This work underscores the importance of thiophene derivatives in the development of new therapeutics (Yates et al., 2009).

Tandem Transformations for Sulfonamide Derivatives Synthesis

Research into the reactions of bromo-substituted β-(methylsulfonyl)styrenes has led to the formation of sulfonyl-substituted cyclopropanes and thiophene S,S-dioxide derivatives. Such studies are indicative of the synthetic versatility of thiophene derivatives, offering pathways to novel compounds with potential application in various domains including medicinal chemistry and material sciences (Vasin et al., 2014).

Nickel(II)-Catalyzed Cross-Coupling Polycondensation

The nickel(II)-catalyzed cross-coupling polycondensation of thiophene derivatives through C–S bond cleavage to produce regioregular polythiophenes represents an important method for the synthesis of conjugated polymers. This process is crucial for the development of materials with applications in organic electronics and photovoltaics (Tamba et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-5-(cyclopropylmethylsulfonyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNAKCNIDFVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)

![Norleucine, N-[(phenylmethoxy)carbonyl]-, ethyl ester](/img/no-structure.png)

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)